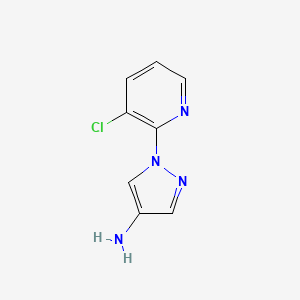

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine

Descripción

Propiedades

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZTIOBQTWOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand the interactions between small molecules and biological targets.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

1-(3-Chloropyridin-2-yl)-1H-pyrazol-4-amine is compared with other similar compounds, such as 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine and 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine. These compounds share structural similarities but differ in the nature of the substituent on the pyridine ring. The presence of different halogens (chlorine, bromine, fluorine) can influence the reactivity and biological activity of the compounds.

Comparación Con Compuestos Similares

Key Observations :

- Chloropyridine vs. Chlorophenyl : The replacement of chloropyridine with chlorophenyl (as in ) reduces polarity and may enhance blood-brain barrier penetration, making it suitable for CNS-targeted drugs.

- Position of Chlorine : Moving the chlorine from pyridin-2-yl (target compound) to pyridin-4-yl () alters electronic distribution, affecting binding to enzymatic pockets.

- Amine Position : Pyrazole-4-amine derivatives (target, ) generally exhibit stronger hydrogen-bonding capabilities than pyrazole-3-amine analogues (e.g., ).

Physicochemical Properties

- Solubility: The target compound’s chloropyridine moiety increases hydrophobicity compared to non-chlorinated analogues (e.g., ).

- Melting Points : Derivatives like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () exhibit melting points of 104–107°C, suggesting similar thermal stability for the target.

- Spectroscopic Data : IR and NMR spectra (e.g., ) confirm amine (–NH₂) and aromatic proton signals in analogous compounds.

Actividad Biológica

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring linked to a chloropyridine moiety, which provides reactive sites for further chemical modifications. Its unique structure positions it as a valuable scaffold for synthesizing bioactive molecules.

The biological activity of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine is thought to involve its interaction with various biological targets, potentially inhibiting specific enzymes or pathways. This interaction could contribute to therapeutic applications such as anti-inflammatory or anticancer treatments. The precise mechanisms often require further investigation through biochemical assays to elucidate target interactions and efficacy .

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance, derivatives of related pyrazole compounds have shown significant cytotoxic activity against various cancer cell lines. In one study, a series of amide derivatives were synthesized and assessed for their antiproliferative activity against the MCF7 human breast cancer cell line using the MTT assay. Notably, some derivatives exhibited IC50 values as low as 3.3 mM, indicating promising cytotoxic effects .

Enzyme Inhibition

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine has also been investigated for its ability to inhibit specific enzymes. For example, related pyrazole compounds have shown inhibitory activity against bacterial enzymes essential for prokaryotic viability. The potency of these compounds can vary significantly based on structural modifications, with some derivatives achieving IC50 values in the micromolar range .

Synthesis and Structure-Activity Relationship

The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine typically involves several key steps, including the reaction of 3-chloro-2-hydrazinopyridine with various reagents. The choice of reagents and conditions significantly influences the outcomes of these reactions.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral environment |

| Reduction | Sodium borohydride | Methanol or ethanol solvent |

| Substitution | Amines, thiols | Base (e.g., sodium hydroxide) |

Case Studies

- Anticancer Activity : A study synthesized a series of novel amide derivatives of related compounds and assessed their antiproliferative activity against MCF7 cells. The most potent compounds exhibited significant cytotoxicity and induced apoptosis, highlighting their potential for cancer treatment .

- Enzyme Inhibition : Another investigation focused on the inhibition of bacterial enzymes by pyrazole derivatives. The results showed that specific structural modifications could enhance potency, with certain compounds achieving up to 99% inhibition at high concentrations .

Métodos De Preparación

Reductive Chlorination of 4-Nitropyrazole to Obtain 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Another critical precursor in the synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine is 3-chloro-1H-pyrazol-4-amine hydrochloride, which can be prepared by reductive chlorination of 4-nitropyrazole.

- Catalysts: Platinum or palladium on carbon (Pt/C or Pd/C) are preferred catalysts over Pd/Al2O3 due to higher selectivity (>95%) and better yields (~96.8%).

- Reaction Conditions: The reaction is performed under hydrogen atmosphere (about 90–100 psig), at around 30°C, with aqueous hydrochloric acid concentration below 37%.

- Process: 4-nitropyrazole undergoes simultaneous reduction and chlorination in the presence of HCl and the metal catalyst.

- Outcome: The process provides high purity 3-chloro-1H-pyrazol-4-amine hydrochloride, an important intermediate for further functionalization.

Reaction Parameters and Results:

| Parameter | Value/Condition |

|---|---|

| Catalyst | Pt/C or Pd/C (1–10 wt%) |

| HCl concentration | < 37% |

| Temperature | ~30°C |

| Hydrogen pressure | 90–100 psig |

| Reaction time | ~2.5–7.5 hours (including catalyst addition) |

| Yield | ~96.8% (HPLC assay) |

| Selectivity | >95% (1H NMR) |

This method is advantageous due to its high selectivity, mild conditions, and reproducibility, making it suitable for large-scale synthesis of the pyrazol-4-amine core.

Oxidative Cyclization Using Potassium Persulfate

A patented method describes the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, an intermediate related to the target compound, via oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

- The oxidation is carried out in an acetonitrile system.

- Potassium persulfate is used as the oxidizing agent, in the presence of sulfuric acid as a catalyst.

- The amount of potassium persulfate ranges from 1.0 to 2.0 equivalents, optimally between 1.3 and 1.7 equivalents.

- The reaction involves heating the mixture and stepwise addition of reagents to complete the oxidation.

- The reported yield is about 75–80%.

Oxidation Reaction Summary:

| Component | Details |

|---|---|

| Substrate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate |

| Oxidizing agent | Potassium persulfate (1.3–1.7 eq) |

| Catalyst | Sulfuric acid |

| Solvent | Acetonitrile |

| Temperature | Heating (exact temp not specified) |

| Yield | 75–80% |

This oxidation step is critical for introducing aromaticity into the pyrazole ring and preparing functionalized intermediates for subsequent amination steps.

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine, and how can yield be improved?

Methodological Answer: The synthesis typically involves coupling reactions between pyrazole and chloropyridine precursors. A representative protocol (adapted from analogous compounds) includes:

- Step 1: React 3-chloropyridine derivatives with iodopyrazole intermediates in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst at 35°C for 48 hours .

- Step 2: Purify the crude product via column chromatography (ethyl acetate/hexane gradient) and recrystallize from ethanol.

Key Parameters for Yield Optimization:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | CuBr (0.05 eq.) | Reduces side reactions |

| Temperature | 35°C | Balances reaction rate and decomposition |

| Reaction Time | 48 hours | Ensures complete coupling |

| Purification | Ethanol recrystallization | Enhances purity to >95% |

Reference yields for analogous compounds range from 17–40% .

Q. How is the structural identity of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine confirmed?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR: Confirm substituent positions via characteristic shifts (e.g., pyridyl protons at δ 8.8–7.3 ppm, pyrazole protons at δ 7.5–7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ = 215.06 for C₈H₆ClN₄) .

- Melting Point: Compare with literature values (e.g., 104–107°C for related derivatives) .

Q. What purification strategies are effective for isolating 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine?

Methodological Answer:

- Liquid-Liquid Extraction: Use dichloromethane (DCM) to separate organic layers from aqueous HCl washes .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (20–50% gradient) to resolve polar impurities.

- Recrystallization: Ethanol or ethanol/water mixtures improve crystalline purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation: Modify the pyrazole (e.g., N-alkylation) or pyridyl (e.g., chloro vs. fluoro) groups to assess impact on target binding .

- In Vitro Assays: Test derivatives against targets (e.g., COX-2, kinases) using enzyme inhibition assays (IC₅₀ determination) .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Example SAR Table for Analogues:

| Derivative | R₁ (Pyrazole) | R₂ (Pyridyl) | IC₅₀ (COX-2, nM) |

|---|---|---|---|

| 4a | H | 3-Cl | 50 |

| 4b | CH₃ | 3-Cl | 28 |

| 4c | H | 4-F | 120 |

Q. How can computational methods accelerate reaction optimization for novel derivatives?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to identify transition states and energetically favorable pathways .

- Machine Learning: Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for coupling steps .

- High-Throughput Screening: Use robotic platforms to test computational predictions in parallelized reactions .

Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?

Methodological Answer:

- Solubility Assessment: Measure solubility in assay buffers (e.g., PBS) using HPLC. Poor solubility may artificially reduce cellular activity .

- Metabolic Stability: Perform liver microsome assays to identify rapid degradation in cellular environments .

- Off-Target Screening: Use proteome-wide profiling (e.g., thermal shift assays) to detect unintended interactions .

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

- Salt Formation: Convert the free base to hydrochloride salts (e.g., 3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl) .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes for sustained release .

Q. How are target interaction mechanisms elucidated for this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified proteins .

- X-ray Crystallography: Resolve co-crystal structures with targets (e.g., kinases) to identify key binding residues .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.